molecular formula C22H19N3O4S2 B4163948 N-[4-nitro-3-[(2-phenylsulfanylacetyl)amino]phenyl]-2-phenylsulfanylacetamide

N-[4-nitro-3-[(2-phenylsulfanylacetyl)amino]phenyl]-2-phenylsulfanylacetamide

Cat. No.: B4163948
M. Wt: 453.5 g/mol
InChI Key: GBNLQAVQNIRUIX-UHFFFAOYSA-N
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Description

N,N’-(4-nitro-1,3-phenylene)bis[2-(phenylthio)acetamide] is an organic compound characterized by the presence of nitro and phenylthioacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-nitro-1,3-phenylene)bis[2-(phenylthio)acetamide] typically involves the reaction of 4-nitro-1,3-phenylenediamine with phenylthioacetic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-nitro-1,3-phenylene)bis[2-(phenylthio)acetamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted phenylthioacetamide compounds .

Scientific Research Applications

N,N’-(4-nitro-1,3-phenylene)bis[2-(phenylthio)acetamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(4-nitro-1,3-phenylene)bis[2-(phenylthio)acetamide] involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenylthioacetamide groups can interact with specific binding sites on proteins. These interactions can modulate the activity of enzymes and affect cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(4-nitro-1,2-phenylene)bis[2-(phenylthio)acetamide]
  • N,N’-(4-chloro-1,3-phenylene)bis[2-(phenylthio)acetamide]
  • N,N’-(4-nitro-1,3-phenylene)bis[2-(2,4-dichlorophenylthio)acetamide]

Uniqueness

N,N’-(4-nitro-1,3-phenylene)bis[2-(phenylthio)acetamide] is unique due to its specific combination of nitro and phenylthioacetamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-nitro-3-[(2-phenylsulfanylacetyl)amino]phenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c26-21(14-30-17-7-3-1-4-8-17)23-16-11-12-20(25(28)29)19(13-16)24-22(27)15-31-18-9-5-2-6-10-18/h1-13H,14-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNLQAVQNIRUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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